molecular formula C9H8N4O2S B427728 [(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 46505-33-3

[(1-phenyl-1H-tetrazol-5-yl)thio]acetic acid

Cat. No.: B427728
CAS No.: 46505-33-3
M. Wt: 236.25g/mol
InChI Key: NEXGECQFZDQGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which this molecule belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound could potentially interact with a variety of biological targets, depending on its specific structure and the presence of other functional groups.

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . This could potentially lead to a variety of interactions with its targets, resulting in different biological effects.

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound could potentially affect a variety of biochemical pathways, depending on its specific targets.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that the compound could potentially exhibit favorable pharmacokinetic properties.

Result of Action

Given the potential biological activity of tetrazoles , the compound could potentially have a variety of effects, depending on its specific targets and mode of action.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-8(15)6-16-9-10-11-12-13(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGECQFZDQGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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